1-Amino-7-naphthol
Overview
Description
1-Amino-7-naphthol is a compound that is part of a broader class of aminoalkylnaphthols, which are of interest due to their potential applications in various fields, including medicinal chemistry. These compounds are characterized by the presence of an amino group attached to a naphthol scaffold, which is a naphthalene ring with a hydroxyl group. The amino group can be modified to produce derivatives with different properties and activities.
Synthesis Analysis
The synthesis of aminoalkylnaphthols, such as 1-amino-7-naphthol derivatives, can be achieved through asymmetric aminoalkylation reactions. For instance, electron-rich aromatic compounds like 2-naphthol can undergo a fast and asymmetric 1-aminoalkylation with high yields when treated with (R)-1-phenylethylamine and aromatic aldehydes under solvent-free conditions. This process is facilitated by a crystallization-induced asymmetric transformation, which likely occurs due to the preferential crystallization of one diastereomer, leading to the stereoselective synthesis of aminoalkylnaphthols .
Molecular Structure Analysis
The molecular structure of aminoalkylnaphthols can be studied using various techniques, including single crystal X-ray diffraction and computational methods. For example, one of the synthesized 1-(α-aminoalkyl)-2-naphthol derivatives was crystallized in the trigonal crystal system and analyzed using Density Functional Theory (DFT) calculations. The theoretical calculations, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), were found to be in agreement with the experimental values .
Chemical Reactions Analysis
Aminoalkylnaphthols can participate in various chemical reactions due to the presence of reactive amino and hydroxyl groups. The title compound, 1-{[(3,4-dimethylisoxazol-5-yl)imino]methyl}-2-naphthol, was synthesized through the condensation of 5-amino-3,4-dimethylisoxazole and 2-hydroxy-1-naphthaldehyde in ethanol, demonstrating the reactivity of the amino group in forming imine linkages .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-amino-7-naphthol derivatives are influenced by their molecular structure. The crystal structure of 5-amino-1-naphthol, a related compound, reveals intermolecular hydrogen bonding and pi-pi stacking interactions that contribute to the formation of two-dimensional sheets. These interactions are significant for understanding the solid-state properties and the potential for molecular recognition processes. The noncoplanar orientation of the amine group relative to the aromatic moiety is a common feature among these compounds, which may affect their physical properties and interactions with other molecules .
Scientific Research Applications
Electrochemical Synthesis and Study of Polymeric Films : The electrooxidation of 5-amino 1-naphthol in acidic media leads to polymer film formation on electrodes. These films exhibit well-defined redox systems and conductive properties in both acidic organic and aqueous solutions. The electropolymerization primarily occurs via the -NH2 groups, suggesting potential applications in electrochemical devices (Pham et al., 1994).
Resolution and Purification of Amino Alcohol Derivatives : Chiral 1,1'-bi-2-naphthol and boric acid are used for the resolution of racemic amino alcohol derivatives, demonstrating their utility in the purification of enantiomerically enriched compounds (Periasamy et al., 2001).
Chemiluminescence Detection : 1-Amino-2-naphthol hydrochloride is determined by the chemiluminescence produced by acidic permanganate oxidation in a flow system, highlighting its use in sensitive detection methods (Al-Tamrah & Townshend, 1987).
Redox Properties of Polymeric Films : Poly(5-amino-l-naphthol) exhibits redox properties investigated through in situ Raman spectroscopy, revealing structural insights important for applications in electrochemistry (Mostefai et al., 1996).
Biodegradation of Azo Dyes : 1-Amino-2-naphthol, an intermediate in the anaerobic degradation of Acid Orange 7, is a redox mediator facilitating the transport of electrons to the dye. This highlights its role in the biodegradation processes (Méndez-Paz et al., 2003).
Agricultural Applications : 1-Amino-4-sulphonate-β-naphthol alters the oil content and fatty acid composition in peanuts, suggesting its potential use in agricultural research (Malik et al., 1986).
Generation of Reactive Oxygen Species : Active metabolites of naphthylamines and aminoazo dyes, including 1-amino-2-naphthol, generate hydrogen peroxide and superoxide anion, which are implicated in carcinogenesis research (Nakayama et al., 1983).
Safety And Hazards
Future Directions
1-Naphthols, including 1-Amino-7-naphthol, have been studied for their potential use in developing efficient multifunctional material systems (MFMS) due to their useful properties and good stability . They have been found to be useful as anti-corrosion materials and as materials for non-linear optical (NLO) devices .
properties
IUPAC Name |
8-aminonaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHHMYZBFBSVDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059474 | |
Record name | 2-Naphthalenol, 8-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-2-naphthol | |
CAS RN |
118-46-7 | |
Record name | 8-Amino-2-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 8-Amino-2-naphthalenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-7-naphthol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60277 | |
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Record name | 1-Amino-7-naphthol | |
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Record name | 2-Naphthalenol, 8-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Naphthalenol, 8-amino- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-amino-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.867 | |
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Record name | 8-AMINO-2-NAPHTHALENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLL7476ODN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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